molecular formula C9H13N3O5S2 B14832498 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide

5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide

Katalognummer: B14832498
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: CIJNXFMSTGCSPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide is an organic compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a pyridine ring substituted with a sulfonamide group. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization with the cyclopropoxy and sulfonamide groups. One common synthetic route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction between appropriate precursors.

    Introduction of the cyclopropoxy group: This step involves the reaction of the pyridine intermediate with a cyclopropylating agent under suitable conditions.

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies investigating the biological activity of sulfonamide derivatives.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopropoxy and sulfonamide groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H13N3O5S2

Molekulargewicht

307.4 g/mol

IUPAC-Name

5-cyclopropyloxy-2-(methanesulfonamido)pyridine-4-sulfonamide

InChI

InChI=1S/C9H13N3O5S2/c1-18(13,14)12-9-4-8(19(10,15)16)7(5-11-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,15,16)

InChI-Schlüssel

CIJNXFMSTGCSPR-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=NC=C(C(=C1)S(=O)(=O)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.